molecular formula C6H9N3OS B1519496 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide CAS No. 640768-50-9

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide

Cat. No.: B1519496
CAS No.: 640768-50-9
M. Wt: 171.22 g/mol
InChI Key: IAAODOJFVLUMHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide” has been reported. For instance, the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles was achieved by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another example involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating the 2-amino-1,3-thiazol-4-yl moiety have been synthesized for their potential use as antimicrobial agents. For instance, a study by Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds bearing a sulfonamide moiety, demonstrating promising antibacterial and antifungal activities. These compounds, including thiazole derivatives, were evaluated in vitro and showed significant antimicrobial properties (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

Antitumor Activity

Another application area is in antitumor research, where the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound structurally related to 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide, has shown potential. These compounds exhibited high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).

Corrosion Inhibition

The thiazole moiety has also found applications in the field of corrosion inhibition. A study by Yüce et al. (2014) on 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution demonstrated the compound's effectiveness in protecting metal surfaces. This indicates the potential of thiazolyl compounds in industrial applications related to corrosion protection (A. Yüce, B. Mert, G. Kardaş, & B. Yazıcı, 2014).

Antiviral and Anti-HIV Activities

Additionally, thiazolylthioacetamide derivatives have been synthesized and evaluated for their anti-HIV and anti-influenza virus activities. Compounds with modifications at the 2-amino thiazole position showed potent activity against wild-type HIV-1 and several key mutant strains, as well as significant potency against influenza A/H1N1. These findings suggest the therapeutic potential of such compounds against viral infections (P. Zhan et al., 2012).

Enzyme Inhibition for Therapeutic Applications

The incorporation of the thiazolyl moiety into compounds has also been explored for therapeutic applications targeting enzyme inhibition. Novel bi-heterocyclic compounds containing a thiazole and oxadiazole skeleton were evaluated for their potential against Alzheimer's disease and diabetes, demonstrating notable enzyme inhibitory activity. Such studies highlight the versatility of thiazolyl compounds in developing new therapeutic agents (M. Ramzan et al., 2018).

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.

Biochemical Pathways

The inhibition of Biotin Carboxylase by this compound could affect several biochemical pathways. Primarily, it may disrupt the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids. Additionally, it could impact the energy production within the cell, as Biotin Carboxylase is involved in the carboxylation of acetyl-CoA, a key step in the citric acid cycle .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with Biotin Carboxylase. By inhibiting this enzyme, the compound could potentially disrupt fatty acid synthesis and energy production within the cell . This could lead to a variety of downstream effects, including changes in cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can have profound implications for cellular function and health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may include alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAODOJFVLUMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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